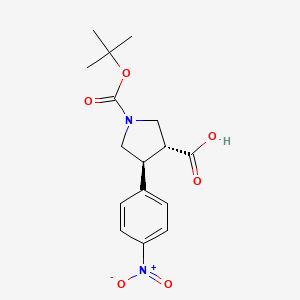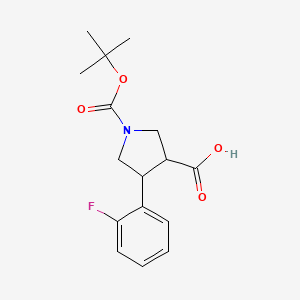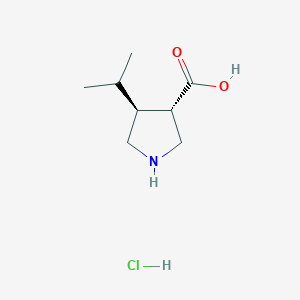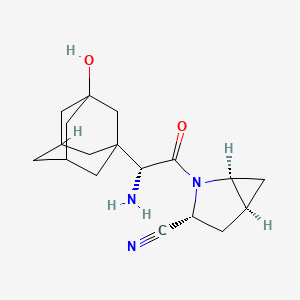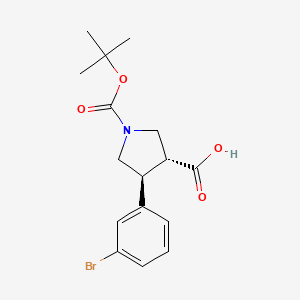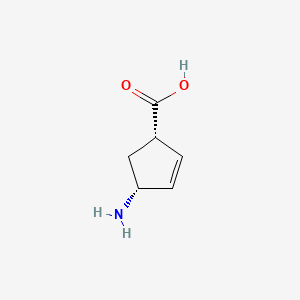
Adapalene Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adapalene Glucuronide is a metabolite of Adapalene, a third-generation topical retinoid primarily used in the treatment of acne vulgaris. This compound is formed through the glucuronidation process, where Adapalene is conjugated with glucuronic acid. This compound is significant in pharmacokinetics as it represents a pathway for the excretion of Adapalene from the body.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Adapalene Glucuronide involves the glucuronidation of Adapalene. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out in an aqueous buffer solution at a pH of around 7.4, and the temperature is maintained at 37°C to mimic physiological conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using bioreactors that provide a controlled environment for the enzymatic reaction. The process involves the continuous feeding of Adapalene and UDPGA into the bioreactor, where the UGT enzyme catalyzes the glucuronidation reaction. The product is then purified using chromatographic techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Adapalene Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and the release of free Adapalene.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid at a concentration of 1 M, while basic hydrolysis can be carried out using sodium hydroxide at a concentration of 1 M. The reaction is typically conducted at room temperature for 1-2 hours.
Conjugation: The glucuronidation reaction requires UDPGA and UGT enzyme, as mentioned earlier.
Major Products
Hydrolysis: The major product of hydrolysis is free Adapalene.
Conjugation: The major product of conjugation is this compound.
Wissenschaftliche Forschungsanwendungen
Adapalene Glucuronide has several scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism. It is used to study the metabolic pathways of Adapalene and to understand the role of glucuronidation in drug excretion. Additionally, this compound can be used as a reference standard in analytical chemistry for the quantification of Adapalene metabolites in biological samples.
In the field of medicine, this compound is studied for its potential therapeutic effects and its role in reducing the side effects associated with Adapalene treatment. It is also used in the development of new formulations that aim to improve the bioavailability and efficacy of Adapalene.
Wirkmechanismus
Adapalene Glucuronide exerts its effects through the same mechanism as Adapalene, by binding to retinoic acid receptors (RARs) in the skin. This binding modulates the expression of genes involved in cell differentiation, proliferation, and inflammation. The glucuronidation of Adapalene enhances its solubility and facilitates its excretion from the body, thereby reducing the potential for systemic side effects.
Vergleich Mit ähnlichen Verbindungen
Adapalene Glucuronide can be compared with other glucuronide conjugates of retinoids, such as Tretinoin Glucuronide and Tazarotene Glucuronide. While all these compounds undergo glucuronidation to enhance their excretion, this compound is unique in its superior tolerability profile and its specific binding affinity to RARs .
Similar Compounds
- Tretinoin Glucuronide
- Tazarotene Glucuronide
- Isotretinoin Glucuronide
These compounds share similar metabolic pathways but differ in their pharmacological profiles and therapeutic applications.
Eigenschaften
CAS-Nummer |
359699-07-3 |
|---|---|
Molekularformel |
C₃₄H₃₆O₉ |
Molekulargewicht |
588.64 |
Synonyme |
β-D-Glucopyranuronic Acid 1-[6-(4-Methoxy-3-tricyclo[3.3.1.13,7]dec-1-ylphenyl)-2-naphthalenecarboxylate] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


